2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)
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Overview
Description
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) is an organic compound that features a unique structure with two 5-fluoroaniline groups connected by an ethane-1,2-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) typically involves the reaction of 5-fluoroaniline with ethylene glycol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as methanol or ethanol. The process can be summarized as follows:
Step 1: Ethylene glycol is reacted with a suitable leaving group to form an intermediate.
Step 2: The intermediate is then reacted with 5-fluoroaniline under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2,2’-[Ethane-1,2-diylbis(oxy)]bis(4-fluoroaniline): Similar structure but with a different substitution pattern.
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-chloroaniline): Chlorine substitution instead of fluorine.
2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-bromoaniline): Bromine substitution instead of fluorine.
Uniqueness
The unique aspect of 2,2’-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline) lies in its specific substitution pattern and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
111040-95-0 |
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Molecular Formula |
C14H14F2N2O2 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
2-[2-(2-amino-4-fluorophenoxy)ethoxy]-5-fluoroaniline |
InChI |
InChI=1S/C14H14F2N2O2/c15-9-1-3-13(11(17)7-9)19-5-6-20-14-4-2-10(16)8-12(14)18/h1-4,7-8H,5-6,17-18H2 |
InChI Key |
HDERDLSMDVCGKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)N)OCCOC2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
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